Cas no 1854908-42-1 (sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate)

sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate Chemical and Physical Properties
Names and Identifiers
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- sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate
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sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01C8U1-2.5g |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 2.5g |
$1203.00 | 2024-06-18 | |
A2B Chem LLC | AW50137-2.5g |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 2.5g |
$1007.00 | 2024-04-20 | |
Aaron | AR01C92D-100mg |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 100mg |
$196.00 | 2025-02-09 | |
Aaron | AR01C92D-10g |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 10g |
$2808.00 | 2023-12-14 | |
1PlusChem | 1P01C8U1-50mg |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 50mg |
$166.00 | 2024-06-18 | |
Aaron | AR01C92D-5g |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 5g |
$1901.00 | 2023-12-14 | |
1PlusChem | 1P01C8U1-1g |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 1g |
$643.00 | 2024-06-18 | |
1PlusChem | 1P01C8U1-5g |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 5g |
$1748.00 | 2024-06-18 | |
A2B Chem LLC | AW50137-100mg |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 100mg |
$174.00 | 2024-04-20 | |
A2B Chem LLC | AW50137-250mg |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate |
1854908-42-1 | 95% | 250mg |
$233.00 | 2024-04-20 |
sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate Related Literature
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
Additional information on sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate
Recent Advances in the Application of Sodium 1,5-Dimethyl-1H-Pyrazole-4-Sulfinate (CAS: 1854908-42-1) in Chemical Biology and Pharmaceutical Research
The compound sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate (CAS: 1854908-42-1) has recently emerged as a versatile reagent in chemical biology and pharmaceutical research. This sulfinate derivative has garnered significant attention due to its unique reactivity profile, which enables efficient sulfonylation and sulfinylation reactions under mild conditions. Recent studies have demonstrated its utility in the synthesis of biologically active molecules, particularly in the context of drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate as a key intermediate in the synthesis of novel sulfonamide-based kinase inhibitors. The researchers reported that this compound facilitated the introduction of sulfonamide groups with high regioselectivity, leading to improved pharmacokinetic properties of the target molecules. The study also noted the compound's stability in aqueous solutions, making it particularly suitable for bioconjugation applications.
In the field of radiopharmaceuticals, recent work has explored the potential of 1854908-42-1 as a precursor for the synthesis of PET (Positron Emission Tomography) tracers. A 2024 publication in ACS Medicinal Chemistry Letters described its use in the rapid incorporation of [18F]fluorine into aromatic systems, demonstrating superior labeling efficiency compared to traditional sulfonyl chloride reagents. This advancement could significantly streamline the production of diagnostic imaging agents.
The mechanistic understanding of sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate's reactivity has also seen progress. Computational studies published in Organic Letters (2024) have elucidated the compound's unique radical stabilization properties, which account for its exceptional performance in metal-free sulfonylation reactions. These insights are paving the way for the design of more efficient synthetic protocols in medicinal chemistry.
From a safety and scalability perspective, recent industrial research has addressed the large-scale production of 1854908-42-1. A patent application filed in early 2024 describes an improved synthetic route that reduces byproduct formation while maintaining high yield (>85%). This development is particularly significant for pharmaceutical companies looking to incorporate this reagent into their manufacturing processes.
Looking forward, the unique properties of sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate suggest potential applications beyond its current uses. Preliminary studies indicate its possible utility in PROTAC (PROteolysis TArgeting Chimera) development and covalent inhibitor design, areas that are rapidly growing in importance within drug discovery. Further research is expected to explore these promising directions in the coming years.
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